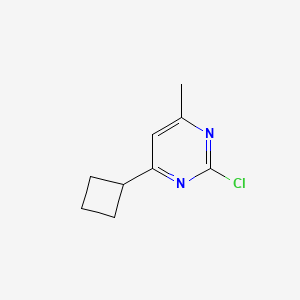

2-Chloro-4-cyclobutyl-6-methylpyrimidine

Description

2-Chloro-4-cyclobutyl-6-methylpyrimidine (CAS: 1824314-93-3) is a substituted pyrimidine derivative with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . Key properties include:

- Density: 1.219 ± 0.06 g/cm³ (predicted)

- Boiling Point: 305.1 ± 11.0 °C (predicted)

- Acidity (pKa): -0.07 ± 0.30 (predicted)

The compound features a pyrimidine core substituted with a chlorine atom at position 2, a cyclobutyl group at position 4, and a methyl group at position 6. The cyclobutyl group introduces steric bulk and lipophilicity, which may enhance its utility in pharmaceutical intermediates or agrochemicals by influencing binding affinity and metabolic stability .

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

2-chloro-4-cyclobutyl-6-methylpyrimidine |

InChI |

InChI=1S/C9H11ClN2/c1-6-5-8(7-3-2-4-7)12-9(10)11-6/h5,7H,2-4H2,1H3 |

InChI Key |

FTHYWIAPBCTUMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclobutyl-6-methylpyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclobutyl-6-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methyl group at position 6 can be oxidized to form a carboxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Carboxylated pyrimidine derivatives.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-cyclobutyl-6-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclobutyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of DNA synthesis by targeting key enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physical Property Comparison

The table below compares 2-Chloro-4-cyclobutyl-6-methylpyrimidine with key analogues:

*Calculated based on chemical formulas.

Key Observations:

Molecular Weight and Substituent Effects: The cyclobutyl group in the main compound increases its molecular weight (182.65 g/mol) compared to simpler analogues like 2-Chloro-6-methylpyrimidine (128.45 g/mol) .

Lipophilicity and Solubility :

- The cyclobutyl group enhances lipophilicity, favoring membrane permeability in biological systems. In contrast, hydroxyl-containing derivatives (e.g., 6-Chloro-4-hydroxypyrimidine) are more polar, increasing aqueous solubility .

Acidity and Reactivity :

- The chlorine at position 2 in the main compound acts as an electron-withdrawing group, lowering the pKa (-0.07 ) and increasing susceptibility to nucleophilic substitution reactions. This contrasts with hydroxyl or amine substituents, which may participate in hydrogen bonding or deprotonation .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Chloro-4-cyclobutyl-6-methylpyrimidine in laboratory settings?

- Methodological Answer : Use nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store the compound in a cool, dry environment away from oxidizers. Dispose of waste via licensed hazardous waste services to minimize environmental contamination .

Q. What synthetic routes are commonly employed to synthesize this compound?

- Methodological Answer : Multi-step organic reactions are typical. For example:

- Step 1 : Cyclobutyl group introduction via nucleophilic substitution using cyclobutylmagnesium bromide under inert conditions.

- Step 2 : Chlorination at the 2-position using POCl₃ or PCl₃ in anhydrous DMF at 80–100°C.

- Step 3 : Methylation at the 6-position via Suzuki coupling or alkylation with methyl iodide .

Q. How can purity be optimized during synthesis?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy .

Q. What techniques are suitable for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles and steric effects of the cyclobutyl group (requires high-quality single crystals).

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutyl proton splitting at δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra to validate computational models .

Q. What mechanisms explain the reactivity of the 2-chloro substituent in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., using NaSH or amines) under varying temperatures and solvents (DMF vs. THF) reveal SNAr mechanisms. Steric hindrance from the cyclobutyl group may slow reactivity compared to phenyl analogs. Monitor intermediates via LC-MS .

Q. How can biological activity be screened against kinase targets?

- Methodological Answer :

- In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2).

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities, focusing on the cyclobutyl group’s steric interactions .

Q. How to resolve contradictions in reported synthetic yields for analogous pyrimidines?

- Methodological Answer : Systematic DOE (Design of Experiments) analysis to optimize parameters:

- Variables : Temperature, solvent polarity, catalyst loading (e.g., Pd for cross-couplings).

- Response surface methodology (RSM) : Identify critical factors affecting yield. Cross-validate with kinetic isotope effects or Hammett plots for electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.